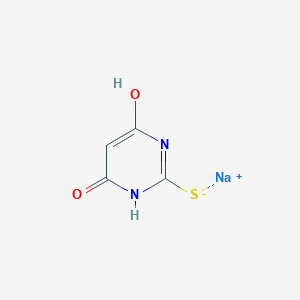

Sodium 4,6-dihydroxypyrimidine-2-thiolate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

Pyrimidine, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. nih.gov Its derivatives are of immense interest as they form the core structure of nucleobases like uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine-based compounds.

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. jclmm.combenthamscience.com This versatility has led to the development of numerous pyrimidine derivatives with a broad spectrum of pharmacological activities. nih.gov The pyrimidine skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for the creation of diverse chemical libraries for drug discovery and development. mdpi.com Researchers have successfully synthesized pyrimidine analogs as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The focus of significant research has been on pyrimidine-based anticancer agents, with numerous patents filed for novel derivatives and their applications. nih.gov

Theoretical Frameworks of Thiolate Ligands in Coordination Chemistry

Thiolates (RS⁻) are the conjugate bases of thiols (RSH) and are important ligands in coordination chemistry. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, thiolates are classified as soft Lewis bases. This means they form strong coordinate bonds with soft Lewis acids, which include many late transition metal ions. wikipedia.org

The coordination behavior of thiolate ligands is diverse. A terminal thiolate ligand donates one electron, while a bridging thiolate, which links two metal centers, is considered a three-electron donor. wikipedia.org The sulfur atom in a thiolate ligand can act as a bridge between two, three, or even four metal atoms. xmu.edu.cn This bridging capability allows for the formation of polynuclear clusters and coordination polymers with unique structures and properties. xmu.edu.cn

From an electronic perspective, thiolates are considered π-donor ligands, similar to alkoxides. This property influences the electronic structure and reactivity of the resulting metal complexes. wikipedia.org Metal-thiolate bonds are crucial in bioinorganic chemistry, where they are found in the active sites of numerous metalloenzymes. For instance, cysteine residues, which contain a thiol group, coordinate to metal ions in iron-sulfur proteins, blue copper proteins, and cytochrome P450. wikipedia.org The study of synthetic metal-thiolate complexes provides valuable models for understanding the structure and function of these biological systems. acs.orgnih.gov

Prototropic Tautomerism and Isomerism in 4,6-Dihydroxypyrimidine-2-thiolate Systems

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a key feature of many heterocyclic compounds, including 4,6-dihydroxypyrimidine-2-thiolate. This compound can exist in several tautomeric forms due to the presence of hydroxyl and thioamide functionalities.

The most significant tautomerism in 2-mercaptopyrimidines is the thione-thiol equilibrium. cdnsciencepub.com The molecule can exist as the aromatic thiol form, containing an S-H group, or the non-aromatic thione form, which has a C=S double bond and an N-H group. cdnsciencepub.comnih.gov In the case of 4,6-dihydroxypyrimidine-2-thiolate, the situation is further complicated by the keto-enol tautomerism of the two hydroxyl groups, which can exist as either -OH (enol) or C=O (keto) forms. chemicalbook.com The interplay of these equilibria results in a complex mixture of potential isomers. The sodium salt form favors the thiolate anion, where the acidic proton of the thiol group is removed. nih.gov

The position of the tautomeric equilibrium is highly sensitive to the molecular environment. cdnsciencepub.com Several factors influence the stability and interconversion of the tautomers:

Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.comcdnsciencepub.com In contrast, the thiol form is often favored in nonpolar solvents. cdnsciencepub.com

Self-Association: At higher concentrations in solution, molecules can self-associate, often through hydrogen bonding. This self-association typically favors the thione form. cdnsciencepub.comcdnsciencepub.com Dilution can shift the equilibrium towards the monomeric species, where both tautomeric forms are more likely to be present. cdnsciencepub.com

pH: In basic media, the equilibrium can be shifted towards the deprotonated thiol (thiolate) form, which facilitates reactions like S-alkylation. rawdatalibrary.netscispace.com

These factors create dynamic systems where the dominant tautomeric form can be controlled by adjusting the experimental conditions.

Various spectroscopic techniques are employed to identify and quantify the different tautomers present in a sample. cdnsciencepub.com

UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol forms are distinct. The thione form typically has a strong absorption at a different wavelength compared to the thiol form, allowing for the study of the equilibrium under different conditions. cdnsciencepub.commdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques are powerful for identifying specific functional groups. For example, the C=S stretching vibration is characteristic of the thione form, while the S-H stretch indicates the presence of the thiol tautomer. nih.gov Similarly, C=O and O-H stretching bands can distinguish between keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of protons and carbons attached to or near the tautomerizing groups are different for each form. mdpi.com Advanced techniques like the Nuclear Overhauser Effect (NOE) can help elucidate the spatial proximity of atoms, further confirming the structure of specific tautomers. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can probe the core-level binding energies of atoms like oxygen and nitrogen, which can be affected by the tautomeric form. arxiv.org

| Technique | Tautomer | Observed Feature / Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR (in DMSO-d₆) | Enol-imine form | OH group at 12.31 ppm | mdpi.com |

| ¹H NMR (in DMSO-d₆) | Keto-enamine form | NH group at 10.58 ppm | mdpi.com |

| ATR-FTIR | Amino-keto form | Amino group peak at 3390 cm⁻¹ | nih.gov |

| UV-Vis | General Pyrimidine Tautomers | Two intense bands with λmax 260–273 and 335–345 nm | mdpi.com |

Research Trajectories and Objectives Pertaining to Sodium 4,6-Dihydroxypyrimidine-2-thiolate

Research involving this compound is primarily directed by its utility as a chemical building block and a coordinating ligand. The presence of multiple functional groups—the thiolate, the pyrimidine ring nitrogens, and the keto/enol groups—makes it a versatile precursor for more complex molecules.

One major research objective is its use in coordination chemistry . The soft thiolate group can bind to soft metal ions, while the harder nitrogen and oxygen atoms can coordinate with harder metal ions. This differential affinity allows for the design of heterometallic complexes or coordination polymers with specific structural and functional properties. Research in this area aims to synthesize novel materials with potential applications in catalysis, sensing, or as electronic materials. xmu.edu.cn

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3N2NaO2S |

|---|---|

Molecular Weight |

166.14 g/mol |

IUPAC Name |

sodium;4-hydroxy-6-oxo-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |

InChI Key |

YAPBKIOWSSHYFL-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(N=C(NC1=O)[S-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 4,6 Dihydroxypyrimidine 2 Thiolate and Its Derivatives

Cyclocondensation Approaches for Pyrimidine-2-thiol (B7767146) Formation

Cyclocondensation reactions are the cornerstone for the synthesis of the pyrimidine-2-thiol core. These methods typically involve the reaction of a three-carbon component with a thiourea (B124793) derivative, leading to the formation of the six-membered heterocyclic ring.

Utilizing Malonate Esters and Thiourea Derivatives

A prevalent and well-established method for the synthesis of 4,6-dihydroxypyrimidine-2-thiol involves the condensation of a malonate ester, such as diethyl malonate or dimethyl malonate, with thiourea in the presence of a strong base. researchgate.net The base, typically an alkali metal alkoxide like sodium ethoxide or sodium methoxide (B1231860), plays a crucial role in deprotonating the active methylene (B1212753) group of the malonate ester, thereby initiating the condensation cascade. nih.govnih.gov

The reaction is generally carried out in an alcoholic solvent corresponding to the alkoxide base to avoid transesterification. nih.gov For instance, the reaction of dimethyl malonate with thiourea and sodium methoxide in methanol (B129727) is a common approach to afford the sodium salt of the product directly. A patented process highlights the reaction of dimethyl malonate with equimolar amounts of thiourea and sodium methylate in methanol at reflux temperature, reportedly achieving high yields and purity of sodium thiobarbiturate, a closely related compound. researchgate.net The use of substituted malonic acid diesters and guanidine (B92328) has also been optimized using an excess of sodium ethoxide to produce 5-substituted 2-amino-4,6-dihydroxypyrimidines. google.com

| Reactants | Base | Solvent | Product | Reference |

| Diethyl malonate, Thiourea | Sodium ethoxide | Ethanol (B145695) | 2-Thiobarbituric acid | researchgate.net |

| Dimethyl malonate, Thiourea | Sodium methoxide | Methanol | Sodium thiobarbiturate | researchgate.net |

| Monosubstituted malonic acid diesters, Guanidine | Sodium ethoxide | Ethanol | 5-substituted 2-amino-4,6-dihydroxypyrimidines | google.com |

Reactions with Aminomalonate Precursors

The use of aminomalonate precursors in the synthesis of 4,6-dihydroxypyrimidine-2-thiol is a less commonly documented route compared to the use of malonate esters. However, the general reactivity of aminomalonates makes them potential substrates for cyclocondensation with thiourea. For instance, the three-component reaction of malononitrile, aldehydes, and thiourea/urea is a known method for forming pyrimidine (B1678525) derivatives. researchgate.net While not directly leading to the dihydroxy-thiol product, this demonstrates the utility of precursors with an amino or cyano group at the central carbon. The synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been achieved through a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This highlights the versatility of cyano-activated methylene compounds in pyrimidine synthesis.

Further research is required to fully explore and optimize the use of aminomalonate esters or aminomalononitrile (B1212270) specifically for the synthesis of Sodium 4,6-dihydroxypyrimidine-2-thiolate.

Chalcone-Based Cyclization Routes

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidine-2-thiol derivatives. The general approach involves the cyclocondensation of a chalcone (B49325) with thiourea in the presence of a base. beilstein-journals.orgnih.gov This reaction typically proceeds via a Michael addition of the thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the dihydropyrimidine-2-thione. Subsequent oxidation can lead to the corresponding pyrimidine-2-thiol derivative.

The reaction is often catalyzed by a base such as potassium hydroxide (B78521) in an alcoholic solvent like ethanol. beilstein-journals.org For example, a variety of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones have been synthesized from the corresponding chalcones and thiourea. ajpojournals.org This method allows for the introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring, depending on the structure of the starting chalcone. researchgate.netmdpi.com

The mechanism involves the initial formation of an enolate from the chalcone, which then undergoes a Michael addition with thiourea. The resulting intermediate then cyclizes through the attack of a nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to afford the pyrimidine-2-thione ring system. researchgate.netmdpi.com

Targeted Synthesis of this compound Anion

The direct synthesis of the sodium salt of 4,6-dihydroxypyrimidine-2-thiolate is often advantageous as it can circumvent the need for isolating the free thiol, which may be unstable.

Alkali Metal Base-Mediated Processes

Alkali metal bases are fundamental to the synthesis of this compound. As mentioned previously, sodium alkoxides such as sodium methoxide and sodium ethoxide are commonly employed in the cyclocondensation reaction between a malonate ester and thiourea. nih.govnih.gov The choice of the alkali metal alkoxide often dictates the alcoholic solvent used in the reaction. nih.gov

A patent for preparing 4,6-dihydroxypyrimidine (B14393) describes reacting a malonate with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. beilstein-journals.org In this process, the malonate is added to the alkali metal alkoxide solution. Another approach involves the reaction of 4,6-diamino-2-mercaptopyrimidine (B16073) with sodium hydroxide in a suitable solvent to yield the corresponding sodium salt. researchgate.net The acidity of the thiol group (pKa ~8-10) allows for its deprotonation by a moderately strong base like sodium hydroxide. researchgate.net

The selection of the base can influence the reaction yield and purity of the final product. While strong bases like sodium ethoxide are effective, milder bases can also be utilized depending on the specific synthetic route.

| Base | Reactants | Product | Reference |

| Sodium Methoxide | Dimethyl malonate, Thiourea | This compound | researchgate.net |

| Sodium Ethoxide | Diethyl malonate, Thiourea | This compound | nih.gov |

| Sodium Hydroxide | 4,6-Diamino-2-mercaptopyrimidine | Sodium 4,6-diaminopyrimidine-2-thiolate | researchgate.net |

Solvent Systems and Reaction Optimization

The choice of solvent system is a critical parameter in the synthesis of this compound, significantly impacting reaction rates, yields, and the ease of product isolation. Polar solvents are generally preferred as they can effectively solvate the ionic intermediates and reagents involved in the reaction. mdpi.com

In the context of forming the sodium salt from the free thiol, the polarity of the solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) can enhance the rate of deprotonation by effectively separating the ion pairs. researchgate.net However, the use of such solvents often necessitates rigorous drying to prevent side reactions. Protic solvents like ethanol can also be used and may offer milder reaction conditions. researchgate.net One study on a related thiolate synthesis showed that the yield was higher in DMF at 50°C compared to ethanol at 25°C. researchgate.net

Reaction temperature is another key factor to optimize. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. researchgate.net Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe without compromising the purity of the product. Optimization studies often involve screening various solvents, bases, and temperature profiles to identify the most efficient and scalable conditions for the synthesis. For instance, in the reaction of diethyl malonate with β-nitrostyrene, a study tested a range of solvents including toluene, dioxane, THF, dichloromethane, chloroform, acetonitrile, ethanol, hexane, and water to find the optimal conditions. researchgate.net

Post-Synthetic Modification and Functionalization Strategies

The inherent reactivity of the different functional groups in this compound allows for a range of chemical transformations. These modifications are crucial for building molecular diversity and for the synthesis of derivatives with tailored chemical and physical properties.

Derivatization at Hydroxyl Positions

The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring are key sites for derivatization. A prevalent strategy involves their conversion into more reactive leaving groups, such as chlorides, which then serve as versatile handles for introducing a wide array of substituents through nucleophilic substitution reactions.

A common method for this transformation is the treatment of the dihydroxypyrimidine with a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene (B1210022) (COCl₂). rsc.orggoogle.com For instance, reacting 4,6-dihydroxypyrimidine with phosgene in the presence of a tertiary amine base, such as dimethylaniline, in a nitrile solvent like acetonitrile, yields 4,6-dichloropyrimidine (B16783). nih.gov This dichloro derivative is a highly valuable intermediate. The chlorine atoms can be subsequently displaced by various nucleophiles, including amines, to generate a library of substituted pyrimidines. For example, the resulting 4,6-dichloropyrimidine can undergo monoamination with adamantane-containing amines. acs.org

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4,6-Dihydroxypyrimidine | Phosphoryl chloride (POCl₃) | 4,6-Dichloropyrimidine | Chlorination |

| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂), Dimethylaniline | 4,6-Dichloropyrimidine | Chlorination |

| 4,6-Dichloropyrimidine | Adamantylalkylamine | 4-Amino-6-chloropyrimidine derivative | Nucleophilic Aromatic Substitution (SNAr) |

Modifications Involving the Thiolate Moiety

The thiolate group at the C2 position is a potent nucleophile and a primary site for modification. Its reactivity allows for straightforward S-alkylation and S-arylation reactions, as well as oxidation to various sulfur-containing functional groups.

S-alkylation is readily achieved by reacting the pyrimidine-2-thiolate with a range of alkyl halides. For example, the condensation of 2-mercaptopyrimidines with 2-chloroalkyltertiary amines is a known method for producing 2-alkylthio substituted derivatives. rsc.org This reaction provides a direct route to introduce diverse alkyl chains onto the sulfur atom.

Furthermore, the thiol moiety can be oxidized to form sulfonyl derivatives. The sulfoxidation of pyrimidine sulfonothioates using reagents like hydrogen peroxide in glacial acetic acid can yield sulfonyl sulfonyl pyrimidines. google.com These sulfonyl pyrimidines have been noted for their reactivity, for instance, as agents for the arylation of proteins.

| Starting Material | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| 2-Mercaptopyrimidine derivative | Alkyl halide (e.g., 2-chloroalkyltertiary amine) | 2-Alkylthiopyrimidine | S-Alkylation |

| 2-Mercaptopyrimidine derivative | Aryl boronic acid, CuSO₄, Ligand | 2-Arylthiopyrimidine | S-Arylation (Chan-Lam type) |

| Pyrimidine sulfonothioate | Hydrogen peroxide, Acetic acid | Pyrimidine sulfonyl sulfonyl derivative | Oxidation |

Introduction of Substituents for Enhanced Molecular Diversity

To further enhance molecular diversity, substituents can be introduced at other positions on the pyrimidine ring, most notably at the C5 position. This position is susceptible to electrophilic substitution, allowing for the incorporation of a variety of functional groups.

Nitration of 2-substituted 4,6-dihydroxypyrimidines is a key method for functionalizing the C5 position. The reaction, typically carried out in concentrated sulfuric acid, can lead to 5-nitro or even 5,5-dinitro derivatives. researchgate.net For example, the nitration of 2-methyl-4,6-dihydroxypyrimidine with a mixture of nitric acid and sulfuric acid is a well-established procedure. rsc.orggoogle.com

Another important reaction for introducing a functional group at the C5 position is the Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) results in the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This aldehyde can then serve as a versatile precursor for further synthetic transformations.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Substituted 4,6-dihydroxypyrimidine | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 5-Nitro-4,6-dihydroxypyrimidine derivative | Nitration |

| 2-Methyl-4,6-dihydroxypyrimidine | Nitric Acid, Sulfuric Acid | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | Nitration |

| 2-Methylpyrimidine-4,6-diol | Vilsmeier Reagent (POCl₃, DMF) | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Formylation (Vilsmeier-Haack) |

Sophisticated Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the intramolecular and intermolecular interactions within Sodium 4,6-dihydroxypyrimidine-2-thiolate.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-thiobarbituric acid and its derivatives displays characteristic absorption bands that are instrumental in confirming its structure. chemicalbook.comnih.gov Key vibrational frequencies are associated with the stretching and bending of its various functional groups.

A "thioureide band" is a characteristic feature observed around 1500 cm⁻¹. nih.gov Additionally, the antisymmetric and symmetric stretching modes of the NCS bonds are typically found near 1400 cm⁻¹ and 1200 cm⁻¹, respectively. nih.gov The presence of aldehydes, which can react with 2-thiobarbituric acid, can be identified by bands at approximately 2832 cm⁻¹ (C-H stretching of the aldehydic group) and 1683 cm⁻¹ (C=O vibration of carbonyls). dss.go.th

Table 1: Key IR Absorption Bands for 2-Thiobarbituric Acid and Related Compounds.

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1500 | Thioureide band | nih.gov |

| ~1400 | Antisymmetric NCS stretching | nih.gov |

| ~1200 | Symmetric NCS stretching | nih.gov |

| 2832 | Aldehydic C-H stretching | dss.go.th |

| 1683 | Carbonyl (C=O) vibration | dss.go.th |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's electron cloud during vibration. It is particularly sensitive to non-polar bonds and has been effectively used to study the tautomeric forms of 2-thiobarbituric acid. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) has proven to be a highly specific technique for analyzing 2-thiobarbituric acid and its reaction products, such as the adduct formed with malondialdehyde. msstate.edumsstate.edu The SERS spectra are influenced by factors such as pH and concentration, which can affect the tautomeric equilibrium of the molecule on nanoparticle surfaces. msstate.edumsstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2-thiobarbituric acid, both ¹H and ¹³C NMR are used.

¹³C NMR spectroscopy is particularly useful for identifying the tautomeric form present in a sample. researchgate.net The chemical shift of the C5 carbon, for instance, differs by approximately 40 ppm between the enol and keto forms. researchgate.net In the solid state, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can distinguish between different polymorphs of 2-thiobarbituric acid. researchgate.net

Table 2: General ¹³C NMR Data for 2-Thiobarbituric Acid Polymorphs.

| Polymorph | Tautomeric Form | Key Carbon | Approximate Chemical Shift Difference (ppm) | Reference |

|---|---|---|---|---|

| Polymorph II | Enol | C5 | ~40 | researchgate.net |

| Polymorph III | Keto |

¹H NMR spectroscopy provides information about the protons in the molecule, though detailed assignments for this compound itself are less commonly reported in isolation. However, the technique is crucial for characterizing derivatives and reaction products. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of 2-thiobarbituric acid is 144.15 g/mol . nih.gov

In mass spectra of 2-thiobarbituric acid, the molecular ion peak is observed at m/z 144. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable tool for studying the reactions of 2-thiobarbituric acid, such as its reaction with malondialdehyde to form a colored adduct with an absorption maximum at 532 nm. nih.gov This technique has also been used to identify adducts formed with impurities like barbituric acid, which absorb at different wavelengths. nih.gov

Table 3: Mass Spectrometry Data for 2-Thiobarbituric Acid.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 144.15 g/mol | nih.gov |

| Molecular Ion Peak (m/z) | 144 | nih.gov |

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, or UV-Visible spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For 2-thiobarbituric acid dissolved in a mixture of 95% ethanol (B145695) and 5% water, a strong absorption peak is observed at 320 nm. sciepub.comsciepub.comresearchgate.net The molar extinction coefficient at this wavelength has been determined to be 414.9 L/(cm·mol). sciepub.comsciepub.comresearchgate.net The reaction of 2-thiobarbituric acid with malondialdehyde, a marker for oxidative stress, results in a colored product that is measured spectrophotometrically at 532 nm. researchgate.net

Table 4: Electronic Absorption Data for 2-Thiobarbituric Acid.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L/(cm·mol)) | Reference |

|---|---|---|---|

| 95% Ethanol / 5% Water | 320 | 414.9 | sciepub.comsciepub.comresearchgate.net |

| Adduct with Malondialdehyde | 532 | N/A | researchgate.net |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the tautomeric polymorphism of 2-thiobarbituric acid. nih.govmdpi.com Studies have revealed that different polymorphic forms can contain either the keto or enol tautomer, and in some cases, both tautomers can co-exist within the same crystal. mdpi.com

Determination of Coordination Geometries in Metal Complexes

The 4,6-dihydroxypyrimidine-2-thiolate ligand demonstrates remarkable versatility in its coordination behavior, capable of adopting various geometries around a central metal ion. The resulting coordination geometry is influenced by factors such as the metal's oxidation state, coordination number, and the steric and electronic properties of other co-ligands in the coordination sphere.

Commonly observed geometries for metal complexes involving pyrimidine-thiolate type ligands include tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral arrangements. For instance, in a dinuclear copper(II) complex incorporating a polyimidazole ligand and a bridging alkoxide, one form exhibits a distorted square pyramid geometry around the copper centers. nih.gov In contrast, a related structure where an acetate (B1210297) bridges the two copper centers shows a geometry best described as trigonal bipyramidal. nih.gov

With rhenium, a distorted octahedral environment has been observed in a complex where a derivative of 2-thiouracil (B1096) acts as a bidentate ligand, forming a five-membered chelate ring. mdpi.com Similarly, polymeric structures of thiouracil with various metal ions are suggested to have octahedral geometries. mdpi.com The analysis of a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, a related heterocyclic thiol, revealed a distorted tetrahedral environment for the Zn(II) center, which is coordinated by four separate ligands. nih.gov

Table 1: Examples of Coordination Geometries in Metal Complexes with Pyrimidine-Thiolate Analogs

| Metal Center | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Polyimidazole/Alkoxide/Pyrazolate | Distorted Square Pyramid | nih.gov |

| Cu(II) | Polyimidazole/Alkoxide/Acetate | Trigonal Bipyramidal | nih.gov |

| Re(I) | 2-Thiouracil Derivative | Distorted Octahedron | mdpi.com |

| Zn(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | Distorted Tetrahedral | nih.gov |

| Cu(I) | 4,6-dimethylpyrimidine-2-thione | Trigonal | rsc.org |

Analysis of Bridging and Terminal Ligand Modes

The 4,6-dihydroxypyrimidine-2-thiolate ligand possesses multiple donor atoms—specifically the deprotonated sulfur atom and the nitrogen atoms of the pyrimidine (B1678525) ring—making it an excellent candidate for acting as either a terminal or a bridging ligand.

Terminal Mode: In its simplest coordination mode, the ligand binds to a single metal center. This is common in mononuclear complexes or when the metal's coordination sphere is saturated by other ligands. For example, tungsten(IV) complexes with various pyridine-2-thiolate (B1254107) ligands have been synthesized where the ligand coordinates in a terminal fashion. nih.gov

Bridging Mode: More complex assemblies feature the thiolate ligand simultaneously bonded to two or more metal centers. This bridging (often denoted by the prefix μ) is crucial in the formation of dinuclear and polynuclear structures. The pyrimidine-2-thiolate anion is well-documented as a bridging ligand. It can bridge two metal centers using the exocyclic sulfur atom and one of the ring nitrogen atoms (μ-N,S mode). This is exemplified in dinuclear platinum(III) complexes where four pyrimidine-2-thiolate anions bridge two platinum atoms, forming a stable dimeric core. researchgate.net In other cases, simple thiolate bridging (μ-S) is observed, where only the sulfur atom links the metal ions, as seen in some dinuclear palladium(II) complexes. capes.gov.br

Table 2: Observed Coordination Modes for Pyrimidine-Thiolate Type Ligands

| Coordination Mode | Description | Example System | Reference |

|---|---|---|---|

| Terminal | Ligand binds to a single metal center. | Tungsten(IV) with pyridine-2-thiolates | nih.gov |

| μ-N,S Bridging | Ligand bridges two metal centers via a nitrogen and a sulfur atom. | Dinuclear Platinum(III) with pyrimidine-2-thiolate | researchgate.net |

| μ-S Bridging | Ligand bridges two metal centers solely through the sulfur atom. | Dinuclear Palladium(II) with mercapto groups | capes.gov.br |

| Bidentate (Chelating) | Ligand binds to one metal center via two donor atoms (N and S). | Rhenium(I) with a 2-thiouracil derivative | mdpi.com |

Identification of Dinuclear and Polynuclear Assemblies

The propensity of the 4,6-dihydroxypyrimidine-2-thiolate ligand to act as a bridge facilitates the self-assembly of complex architectures containing multiple metal centers. These can be broadly classified as dinuclear (containing two metal ions) or polynuclear (containing three or more metal ions).

Dinuclear Complexes: Dinuclear structures are frequently observed, particularly with platinum group metals. The reaction of K2[PtCl4] with pyrimidine-2-thiol (B7767146) leads to the formation of a dinuclear Pt(III) complex, [Pt2Cl2(pymS)4], where four thiolate ligands bridge the two metal centers. researchgate.net These "lantern" type structures feature a Pt-Pt bond, with the halogen atoms occupying the axial positions. researchgate.net Dinuclear copper(II) complexes have also been synthesized and structurally characterized, held together by bridging alkoxide and other ancillary ligands like pyrazolate or acetate. nih.gov These systems are of particular interest for studying magnetic interactions between adjacent metal ions.

Polynuclear Complexes: Under certain conditions, the bridging capabilities of pyrimidine-thiolate ligands can lead to larger polynuclear clusters or coordination polymers. A notable example is the hexanuclear copper(I) complex, [Cu6(dmpymt)6], formed with the analogous 4,6-dimethylpyrimidine-2-thione ligand. rsc.org Its crystal structure reveals a core of six copper atoms arranged in a distorted octahedron, with each copper atom trigonally coordinated by donor atoms from three different ligands. rsc.org Furthermore, reactions involving related ligands like 4,6-diamino-2-pyrimidinethiol and silver salts have resulted in the formation of coordination polymers, which represent extended, repeating polynuclear assemblies. nih.gov

Table 3: Structural Data for Selected Di- and Polynuclear Complexes with Pyrimidine-Thiolate Analogs

| Complex | Nuclearity | Metal Center(s) | Key Bridging Ligand(s) | Coordination Geometry | Structural Notes | Reference |

|---|---|---|---|---|---|---|

| [Pt2Cl2(pymS)4] | Dinuclear | Pt(III) | pyrimidine-2-thiolate | Octahedral (each Pt) | Four μ-N,S bridging ligands form a cis-planar array around the Pt2 core. | researchgate.net |

| Cu2(tmihpn)(prz)2 | Dinuclear | Cu(II) | Alkoxide, Pyrazolate | Distorted Square Pyramid | Antiferromagnetically coupled (J = -130 cm⁻¹). | nih.gov |

| Cu2(tmihpn)(O2CCH3)2 | Dinuclear | Cu(II) | Alkoxide, Acetate | Trigonal Bipyramidal | Ferromagnetically coupled (J = +16.4 cm⁻¹). | nih.gov |

| [Cu6(dmpymt)6] | Hexanuclear | Cu(I) | 4,6-dimethylpyrimidine-2-thione | Trigonal | Six Cu atoms in a distorted octahedral arrangement. | rsc.org |

| [Zn(C8H5N2OS)2]n | Polynuclear | Zn(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | Distorted Tetrahedral | Forms zigzag polymeric chains. | nih.gov |

Chemical Reactivity and Transformational Pathways

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in sodium 4,6-dihydroxypyrimidine-2-thiolate is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the two carbonyl groups (in its keto tautomeric form) and the sulfur atom enhances the electrophilicity of the carbon atoms in the ring, making them targets for nucleophiles.

While direct nucleophilic substitution on the pyrimidine ring of this specific sodium salt is not extensively detailed in the provided search results, the reactivity of similar 2-thiouracil (B1096) and pyrimidine derivatives provides insights. For instance, the mercapto group in 2-mercaptopyrimidines can be replaced by other functional groups. This suggests that the thiolate group in this compound could potentially be displaced by strong nucleophiles under appropriate reaction conditions.

Condensation Reactions Involving Active Sites

The active methylene (B1212753) group situated between the two carbonyl groups in the tautomeric form of 4,6-dihydroxypyrimidine-2-thiol is a key site for condensation reactions. This position is highly reactive and can participate in various carbon-carbon bond-forming reactions.

For example, the condensation of the sodium salts of formyl cyclic ketones with 6-aminothiouracil, a related compound, leads to the formation of fused heterocyclic systems. nih.gov This indicates that the active methylene group in this compound can react with electrophilic reagents such as aldehydes and ketones. These reactions are often catalyzed by a base or, in some cases, an acid, and they lead to the formation of a wide range of derivatives with potential biological activities.

Role as an Intermediate in Multi-Step Organic Synthesis

This compound and its parent compound, 4,6-dihydroxy-2-mercaptopyrimidine, are valuable intermediates in the synthesis of more complex heterocyclic compounds, particularly fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. researchgate.netoiccpress.com These resulting structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often involves a multi-step process where the pyrimidine ring of the starting material is annulated with another ring. For example, a common strategy involves the reaction of a 4-amino-5-cyanopyrimidine derivative with various reagents. Although not directly starting from this compound, these syntheses highlight the utility of functionalized pyrimidines in building complex molecular architectures.

A convenient synthesis of a series of pyrimidine carbonitrile, thiopyrimidine, and pyrimidopyrimidine derivatives has been described starting from 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile. researchgate.net This precursor, which shares structural similarities with this compound, undergoes a series of transformations to yield the desired fused heterocyclic systems. For example, heating 5-Aryl-7-amino-2,4-dithioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidine-4-thione in ethanol (B145695) with piperidine (B6355638) afforded 5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione. researchgate.net

The following table summarizes a synthetic pathway to pyrimido[4,5-d]pyrimidine derivatives, illustrating the type of transformations that a functionalized pyrimidine can undergo.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Phenyl isothiocyanate | 6-Aryl-5-cyano-4-oxo-3-phenyl-2-thioxo-hexahydropyrimidine |

| 2 | 6-Aryl-5-cyano-4-oxo-3-phenyl-2-thioxo-hexahydropyrimidine | Phosphorus pentasulfide | 6-Aryl-5-cyano-3-phenyl-2,4-dithioxo-hexahydropyrimidine |

| 3 | 6-Aryl-5-cyano-3-phenyl-2,4-dithioxo-hexahydropyrimidine | Formic acid | 5-Phenyl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4-one |

This demonstrates the role of the pyrimidine scaffold as a building block for creating more elaborate and potentially bioactive molecules.

Coordination Chemistry of the 4,6 Dihydroxypyrimidine 2 Thiolate Ligand

Ligand Design and Denticity

The coordination behavior of the 4,6-dihydroxypyrimidine-2-thiolate ligand is intrinsically linked to its structural features, particularly its potential for bidentate coordination and the influence of tautomerism on its binding preferences.

Bidentate Coordination Modes via Nitrogen and Sulfur Donor Atoms

The 4,6-dihydroxypyrimidine-2-thiolate ligand is capable of acting as a bidentate ligand, coordinating to metal centers through one of its nitrogen atoms and the exocyclic sulfur atom. This N,S-coordination mode is a common feature in the chemistry of related pyrimidine-thiol derivatives. The chelation of the ligand to a metal ion via the nitrogen and sulfur atoms results in the formation of a stable five-membered ring, a favorable arrangement in coordination chemistry.

However, a study on a series of transition metal complexes with 2-thiobarbituric acid, the protonated form of the ligand, proposed that the ligand acts in a bidentate or quadridentate fashion without the involvement of the sulfur atom in coordination. tandfonline.com This suggests that coordination may also occur through the nitrogen and oxygen atoms of the pyrimidine (B1678525) ring, highlighting the ligand's versatility. The precise coordination mode can be influenced by various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Influence of Tautomerism on Coordination Preferences

The 4,6-dihydroxypyrimidine-2-thiolate ligand can exist in several tautomeric forms due to proton migration between the nitrogen, oxygen, and sulfur atoms. The principal tautomers are the thione-keto, thiol-keto, and thiol-enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent and pH.

This tautomerism has a direct impact on the coordination preferences of the ligand. For instance, in its deprotonated thiol form, the ligand readily coordinates through the sulfur atom. Spectroscopic studies on ruthenium(III) complexes with 2-thiobarbituric acid have provided evidence for coordinate bonding involving the sulfur atom. rsc.org Similarly, investigations into palladium(II) complexes with 2-thiobarbituric acid also suggest coordination through the sulfur atom. rsc.org The specific tautomeric form that predominates under the conditions of complexation will dictate which donor atoms are available and most likely to bind to the metal center.

Synthesis and Characterization of Transition Metal Complexes

The rich coordination chemistry of the 4,6-dihydroxypyrimidine-2-thiolate ligand has led to the synthesis and characterization of a variety of transition metal complexes.

Platinum and Palladium Complexes

Complexes of platinum and palladium with ligands containing sulfur and nitrogen donor atoms are of significant interest. A study on transition metal complexes of 2-thiobarbituric acid reported the formation of an octahedral platinum(IV) complex. tandfonline.com

Spectrophotometric investigations of palladium(II) with 2-thiobarbituric acid have shown the formation of complexes with different stoichiometries depending on the solvent. In an aqueous medium, a 2:3 (metal:ligand) complex is formed, while in a 30% ethanol (B145695) solution, a 1:3 complex is observed. rsc.org Infrared spectroscopy indicated that the coordination in these complexes involves the sulfur atom of the ligand. rsc.org

Table 1: Spectroscopic and Analytical Data for Palladium(II)-2-Thiobarbituric Acid Complexes

| Property | Aqueous Medium | 30% v/v Ethanol |

| Molar Composition (Pd:Ligand) | 2:3 | 1:3 |

| λmax | 374 nm | 386 nm |

| Molar Absorptivity (ε) | 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | 7.5 x 10³ L mol⁻¹ cm⁻¹ |

| Beer's Law Range | up to 10 µg/mL of Pd | up to 6 µg/mL of Pd |

Data sourced from Analyst (RSC Publishing). rsc.org

Ruthenium Complexes

Ruthenium complexes with 2-thiobarbituric acid have also been prepared and studied. A spectrophotometric study on the ruthenium(III)-2-thiobarbituric acid system revealed the formation of a 1:2 (metal:ligand) complex. rsc.org The absorption maximum for this complex was observed at 338 nm, with a molar absorptivity of 1.1 x 10⁴ L mol⁻¹ cm⁻¹. rsc.org Infrared spectroscopy confirmed that the ligand coordinates to the ruthenium center through its sulfur atom. rsc.org Although this study focused on ruthenium(III), it provides valuable insight into the potential coordination behavior of ruthenium(II) with this ligand.

Iron(II), Cobalt(II), and Nickel(II) Complexes

The complexation of first-row transition metals with 2-thiobarbituric acid has been investigated, revealing interesting coordination behavior.

A study on the complexation of iron(III) with 2-thiobarbituric acid has been reported, which may provide some context for the behavior of iron(II). researchgate.netmedjrf.com Another study indicated that iron(III) complexes with this ligand are magnetically subnormal. tandfonline.com

Research into the interaction of cobalt(II) and nickel(II) chlorides with 2-thiobarbituric acid has identified the formation of protonated complex species, [CoHL]⁺ and [NiHL]⁺, as well as [M(HL)₂] complexes. researchgate.net From these systems, solid complexes with the general formula Co(C₄H₃N₂O₂S)₂·4H₂O and Ni(C₄H₃N₂O₂S)₂·5H₂O were isolated and their solubility constants determined. researchgate.net

In contrast, another study on a series of transition metal complexes, including those of cobalt(II) and nickel(II), with 2-thiobarbituric acid proposed octahedral geometries for these metals. tandfonline.com This study also suggested that the ligand acts as a bidentate or quadridentate ligand without the sulfur atom participating in the coordination, a point of contention with other findings. tandfonline.com

Table 2: Characterization of Cobalt(II) and Nickel(II) Complexes with 2-Thiobarbituric Acid

| Complex | Formula | log(KS) | Proposed Geometry |

| Cobalt(II) Complex | Co(C₄H₃N₂O₂S)₂·4H₂O | -12.82 ± 0.22 | Octahedral tandfonline.comresearchgate.net |

| Nickel(II) Complex | Ni(C₄H₃N₂O₂S)₂·5H₂O | -12.30 ± 0.10 | Octahedral tandfonline.comresearchgate.net |

Data compiled from ResearchGate and Taylor & Francis Online. tandfonline.comresearchgate.net

Copper(I) Cluster-Based Coordination Polymers

Detailed research findings on the formation of copper(I) cluster-based coordination polymers specifically with the 4,6-dihydroxypyrimidine-2-thiolate ligand are not extensively documented in publicly available literature. The study of copper(I) coordination polymers often involves various thiol and thiolate ligands, which can form diverse multinuclear {CuₓSᵧ} clusters that extend into 2D or 3D networks. The final structure of these polymers is typically influenced by factors such as the ligand-to-metal ratio and the presence of different metal halides in the reaction.

Silver Coordination Polymers

Similarly, specific examples of silver coordination polymers constructed from the 4,6-dihydroxypyrimidine-2-thiolate ligand are not widely reported. However, the broader class of Ag(I)-thiolate coordination polymers is well-studied. In these systems, the sulfur atom of the thiolate ligand commonly acts as a bridge between silver centers in µ₂, µ₃, or µ₄ coordination modes. This bridging leads to various geometries for the Ag(I) ion, including linear, trigonal, tetrahedral, and even higher coordination numbers, resulting in diverse and often complex polymeric structures.

Other Metal Complex Systems

The coordination chemistry of 4,6-dihydroxypyrimidine-2-thiolate and its derivatives has been explored with platinum group metals. Research has shown that the sodium salt of 4,6-dihydroxypyrimidine-2-thione can be reacted with platinum(II) and palladium(II) precursors to form stable complexes. For instance, platinum(II) thionate complexes of the type trans-[M(SN)₂P₂] have been prepared, where the ligand coordinates to the metal center. researchgate.net

Studies involving the closely related ligand pyrimidine-2-thiol (B7767146) with potassium tetrachloroplatinate(II) have yielded dinuclear platinum(III) complexes, such as [Pt₂Cl₂(pymS)₄], and platinum(II) species. researchgate.net The specific substituents on the pyrimidine ring, such as methyl groups in place of hydroxyl groups, have been shown to influence whether a dinuclear or a mononuclear complex, like trans-[Pt(4,6-dmpymS)₂], is formed, often due to steric hindrance between the ligands. researchgate.net

Furthermore, the related ligand 4,6-dihydroxypyrimidine (B14393) (lacking the sulfur atom) has been used to form controlled structures with Group IV metals like titanium and zirconium. rsc.org This demonstrates the capability of the dihydroxypyrimidine framework to act as a selective bridging ligand. rsc.org

Structural Architectures of Metal-Thiolate Complexes

The structural diversity of complexes formed with 4,6-dihydroxypyrimidine-2-thiolate and its analogs is significant, ranging from simple mononuclear units to complex polynuclear and polymeric chains.

Mononuclear and Polynuclear Species

Both mononuclear and polynuclear species involving pyrimidine-2-thiolate type ligands have been successfully synthesized and characterized.

Mononuclear Complexes: With sterically demanding ligands like 4,6-dimethylpyrimidine-2-thiol, mononuclear square-planar complexes such as trans-[Pt(4,6-dmpymS)₂] are preferentially formed. researchgate.net Oxidation of related Pt(II) mononuclear species can lead to the formation of Pt(IV) complexes, for example, trans-[PtCl₂(4-mpymS)₂]. researchgate.net

Polynuclear Complexes: The pyrimidine-2-thiolate ligand readily forms dinuclear complexes. A notable example is the dinuclear platinum(III) complex [Pt₂(pymS)₄Cl₂], where four bridging thiolate ligands span two platinum centers. researchgate.net The non-thiolated analog, 4,6-dihydroxypyrimidine, has been shown to form even larger polynuclear structures, including tetranuclear titanium alkoxide complexes like {[(OPrⁱ)₂(μ-OPrⁱ)Ti]₂(μ-DHP)}₂. rsc.org In these structures, the ligand acts as a bridge, connecting multiple metal centers. rsc.org

Table 1: Examples of Mononuclear and Polynuclear Metal Complexes with Pyrimidine-Thiolate and Related Ligands

| Complex Type | Example Formula | Metal Ion(s) | Ligand(s) | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Mononuclear | trans-[Pt(4,6-dmpymS)₂] | Pt(II) | 4,6-dimethylpyrimidine-2-thiolate | Square-planar geometry | researchgate.net |

| Mononuclear | trans-[PtCl₂(4-mpymS)₂] | Pt(IV) | 4-methylpyrimidine-2-thiolate | Octahedral geometry | researchgate.net |

| Dinuclear | [Pt₂Cl₂(pymS)₄] | Pt(III) | pyrimidine-2-thiolate | Four bridging thiolate ligands | researchgate.net |

Bridging Ligand Functions and Metal-Metal Interactions

The 4,6-dihydroxypyrimidine-2-thiolate ligand is well-suited to act as a bridging ligand, a role critical in the formation of polynuclear structures.

In dinuclear platinum(III) complexes, four pyrimidine-2-thionate ligands bridge the two metal centers, creating a cis-planar arrangement of two sulfur and two nitrogen donor atoms around each platinum ion. researchgate.net This bridging brings the metal centers into close proximity, leading to significant metal-metal interactions. For instance, the Pt-Pt separation in some doubly bridged N,S-donating benzoxazole-2-thiolate complexes contracts to as short as 2.685(1) Å. researchgate.net

The related 4,6-dihydroxypyrimidine ligand demonstrates a clear bridging function in Group IV metal complexes, where it binds through both its oxygen and nitrogen atoms. rsc.org This creates a stable M–O–C–N ring on each metal center it coordinates to, effectively linking dinuclear subunits into a larger tetranuclear species. rsc.org This illustrates the inherent capacity of the pyrimidine backbone to organize multiple metal centers into specific architectures.

Electrochemical Studies of Metal-Thiolate Compounds

The electrochemical properties of metal complexes containing pyrimidine-2-thiolate ligands have been investigated, revealing insights into their redox behavior. Studies on dinuclear platinum(III) complexes, such as [Pt₂Cl₂(pymS)₄] and its bromo-analogue [Pt₂Br₂(pymS)₄], have included discussions of their redox properties. researchgate.net The ability of these complexes to exist in different oxidation states (e.g., Pt(II), Pt(III), Pt(IV)) points to a rich electrochemistry, which is crucial for applications in catalysis and materials science. The electrochemical properties of related dinuclear platinum complexes with N,S-donating ligands have also been explored. researchgate.net

Investigations of Magnetic Properties of Metal Complexes

The study of the magnetic properties of metal complexes provides valuable insights into their electronic structure, bonding, and geometry. The magnetic behavior of coordination compounds is primarily determined by the number of unpaired electrons on the metal ion and the nature of the interactions between these electrons, which can be influenced by the surrounding ligands. In the case of complexes formed with the 4,6-dihydroxypyrimidine-2-thiolate ligand, the magnetic properties are expected to be diverse, depending on the specific transition metal or lanthanide ion involved.

While specific experimental magnetic data for metal complexes of 4,6-dihydroxypyrimidine-2-thiolate are not extensively reported in the reviewed literature, we can infer potential magnetic behaviors based on studies of complexes with similar ligands, such as other thiolate or pyrimidine derivatives.

Key Factors Influencing Magnetic Properties:

Nature of the Metal Ion: The number of d or f electrons in the metal ion is the primary determinant of the paramagnetic contribution to the magnetic susceptibility.

Coordination Geometry: The geometry of the complex (e.g., octahedral, tetrahedral, square planar) affects the splitting of the d-orbitals, which in turn determines the electron configuration and the number of unpaired electrons (high-spin vs. low-spin states).

Ligand Field Strength: The 4,6-dihydroxypyrimidine-2-thiolate ligand, with its combination of soft (sulfur) and hard (nitrogen, oxygen) donor atoms, can create a unique ligand field environment around the metal ion.

Magnetic Exchange Interactions: In polynuclear complexes, the bridging capabilities of the ligand can facilitate superexchange interactions between metal centers, leading to cooperative magnetic phenomena.

Expected Magnetic Behavior for Selected Metal Complexes:

The magnetic moments of metal complexes are often measured in Bohr Magnetons (B.M.) and can be predicted using the spin-only formula for first-row transition metals: µeff = √n(n+2), where 'n' is the number of unpaired electrons. However, orbital contributions can also influence the magnetic moment.

Table 1: Predicted Spin-Only Magnetic Moments for Hypothetical Metal Complexes of 4,6-Dihydroxypyrimidine-2-thiolate in an Octahedral Geometry

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Predicted Spin-Only Magnetic Moment (µeff in B.M.) |

| Ti(III) | d¹ | 1 | 1.73 |

| V(III) | d² | 2 | 2.83 |

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ (high spin) | 5 | 5.92 |

| Fe(III) | d⁵ (high spin) | 5 | 5.92 |

| Fe(II) | d⁶ (high spin) | 4 | 4.90 |

| Co(II) | d⁷ (high spin) | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Note: This table presents theoretically predicted values based on the spin-only formula. Actual experimental values may differ due to factors such as orbital contribution, spin-orbit coupling, and magnetic exchange interactions.

Detailed Research Findings from Analogous Systems:

Studies on metal complexes with related thiolate and pyrimidine-based ligands have revealed a range of magnetic phenomena. For instance, copper(II) complexes with thiolate bridging ligands often exhibit strong antiferromagnetic coupling due to the efficient superexchange pathway provided by the sulfur atom. This leads to a significant reduction in the magnetic moment at low temperatures.

In contrast, complexes with certain pyrimidine-based bridging ligands have been shown to mediate weak ferromagnetic or antiferromagnetic interactions, depending on the coordination mode and the dihedral angle between the pyrimidine rings.

For lanthanide complexes, the magnetic properties are primarily determined by the total angular momentum of the f-electrons. The 4,6-dihydroxypyrimidine-2-thiolate ligand could influence the crystal field environment around the lanthanide ion, affecting the magnetic anisotropy and potentially leading to single-molecule magnet (SMM) behavior in some cases. The investigation of such properties would require detailed magnetochemical studies, including temperature- and field-dependent magnetization measurements.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of sodium 4,6-dihydroxypyrimidine-2-thiolate at the atomic level. These computational methods, including both ab initio and density functional theory (DFT) approaches, have been employed to determine the molecule's geometric and electronic characteristics. nih.gov

The pyrimidine (B1678525) core of analogous compounds is known to adopt a planar conformation, a feature stabilized by the conjugated π-electron system. Computational studies on similar pyrimidine derivatives have utilized methods like B3LYP with basis sets such as 6-31G* and 6-311+G** to perform normal mode analysis and assign fundamental vibrational frequencies. nih.gov These calculations are crucial for interpreting experimental spectroscopic data, such as that obtained from Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov

Prediction of Tautomeric Stability and Energetics

A significant area of investigation for pyrimidine derivatives is the phenomenon of tautomerism, where the molecule can exist in different structural forms that are in equilibrium. Quantum chemical calculations have been instrumental in predicting the relative stability of these tautomers.

For related 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, quantum chemical calculations at both the Hartree-Fock (HF) and DFT levels have shown that the 2-oxo, or the corresponding thioxo and selenoxo forms, are energetically more favorable in tautomeric interconversions. researchgate.net This preference holds true in both the gas phase and in various solvents like ethanol (B145695), acetonitrile, and DMSO. researchgate.net Similarly, DFT studies on 2-pyrimidinethiol and 2(1H)-pyrimidinethione have been conducted using various functionals (BLYP, B3LYP, B3P86, B3PW91) and basis sets (6-31+G(d,p), 6-311+G(d,p), cc-pVTZ) to calculate structural parameters and relative energies. nih.gov Such studies are vital for understanding the predominant form of this compound under different conditions.

Analysis of Protonation Sites and Basicity

The basicity of 4,6-dihydroxypyrimidine (B14393) derivatives and the sites of protonation are critical for understanding their chemical behavior in acidic environments. Spectroscopic studies, complemented by computational analysis, have shed light on these aspects.

For 4,6-dihydroxypyrimidine and its derivatives, protonation has been studied in sulfuric acid media. nih.govnih.gov It has been shown that these compounds can undergo multiple protonation stages. nih.govnih.govresearchgate.net The presence of substituents can significantly influence basicity; for instance, alkyl groups in the 2-position tend to increase basicity, while a nitro group in the 5-position decreases it. nih.govresearchgate.net

When considering protonation, the tautomeric forms of the molecule must be taken into account. nih.govresearchgate.net For 4,6-dihydroxypyrimidine, it is suggested that the initial protonation likely occurs at a pyridine (B92270) nitrogen atom of the zwitterionic form. nih.gov Subsequent protonation to form a dication is proposed to happen at a carbonyl oxygen. nih.gov The existence of various ionic forms in aqueous solutions, including positive and negative ions, has been considered. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of chemical reactions involving pyrimidine derivatives. By calculating the energies and structures of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For instance, DFT studies have been used to investigate the ipso-nitration of substituted 2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones, providing insights into the energies and electronic structures of the intermediates and products. researchgate.net In the context of tautomerization between 2-pyrimidinethiol and 2(1H)-pyrimidinethione, DFT calculations have examined various proposed transition state structures, including those facilitated by water molecules. nih.gov These studies reveal that water-promoted tautomerization via cyclic transition states is a plausible mechanism in aqueous media. nih.gov Furthermore, DFT has been employed to study the reactivity of pyrimidine derivatives with potential analgesic properties, calculating reactivity parameters at the B3LYP/6-311++G(d,p) level of theory. wjarr.com

Molecular Modeling and Simulation of Ligand-Metal Interactions

The ability of this compound to act as a ligand and coordinate with metal ions is a key aspect of its chemistry. Molecular modeling and simulation techniques are invaluable for understanding the nature of these ligand-metal interactions.

The thiolate group is a potent ligand, capable of forming strong bonds with metal ions. Computational studies have explored the interactions between pyrimidine derivatives and various metal clusters, including silver, gold, and copper. bohrium.comresearchgate.net DFT simulations have been used to calculate adsorption energies and thermodynamic parameters (ΔH and ΔG) for the interaction of pyrimidine derivatives with metal clusters, revealing the stability of the resulting complexes. bohrium.com Such studies indicate that the interaction often occurs through the nitrogen atoms of the pyrimidine ring. bohrium.com The choice of metal can significantly influence the strength of the interaction, with copper clusters showing strong interactions. bohrium.com

These computational approaches can also elucidate the structural changes that occur upon coordination. For example, studies on platinum complexes with pyrimidine-2-thiolate derivatives have provided insights into the geometry of the resulting coordination compounds. researchgate.net

In Silico Molecular Docking Studies for Receptor Binding Affinity

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug design and discovery for assessing the binding affinity of a ligand to a biological receptor.

Molecular docking studies have been performed on various pyrimidine derivatives to evaluate their potential as therapeutic agents. For example, derivatives of pyrimidinone and dihydropyrimidinone have been synthesized and their anticancer potential evaluated through molecular docking calculations against targets like PIK3γ. nih.gov Similarly, docking studies have been conducted on pyrimidine derivatives with potential analgesic properties to understand their interaction with cyclooxygenase enzymes (COX-1 and COX-2). wjarr.com For a series of 4,6-dihydroxypyrimidine diones, a good correlation was observed between their experimentally determined urease inhibitory activity and in silico docking studies. nih.gov These studies help in understanding the structure-activity relationship and in designing more potent inhibitors. nih.gov

Computational Analysis of Adsorption Mechanisms on Material Surfaces

The interaction of this compound with material surfaces is another area where computational analysis provides crucial insights. These studies are relevant for applications such as the development of sensors and the modification of surface properties.

Computational studies have investigated the adsorption of pyrimidine and purine (B94841) bases on gold surfaces. acs.org Molecular dynamics (MD) simulations can track the adsorption process and reveal the preferred orientation and binding energies of the molecules on the surface. acs.org These simulations have shown that once adsorbed, the molecules tend to remain on the surface, indicating a stable interaction. acs.org

The formation of self-assembled monolayers (SAMs) of 2-pyrimidinethiolate on gold surfaces has been studied using both experimental techniques and computational analysis. nih.govbwise.kr These studies have shown that the adsorption of the parent disulfide on the gold surface leads to the cleavage of the disulfide bond and the formation of a thiolate SAM. nih.govbwise.kr The pH of the solution can significantly influence the structure and ordering of the resulting monolayer. nih.govbwise.kr X-ray photoelectron spectroscopy (XPS) measurements, often complemented by theoretical calculations, can confirm the chemical state of the adsorbed species, including the deprotonation of nitrogen atoms in the pyrimidine ring. nih.govbwise.kr

Specialized Analytical Methodologies Employing 4,6 Dihydroxypyrimidine 2 Thiolate

Reagent Applications in Biochemical Research

In the field of biochemical research, Sodium 4,6-dihydroxypyrimidine-2-thiolate is a cornerstone reagent for assessing oxidative stress, a condition linked to cellular damage. oxfordbiomed.comoxfordbiomed.com Its primary application is in the quantification of byproducts of lipid peroxidation.

This compound is extensively used in the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.govnih.gov MDA is a low-molecular-weight end product formed from the decomposition of polyunsaturated fatty acid lipid peroxides. oxfordbiomed.comwikipedia.org The assay provides a valuable, though somewhat empirical, window into the complex process of lipid peroxidation. wikipedia.org

Under these conditions, lipid hydroperoxides decompose to form various products, including MDA. wikipedia.orgrndsystems.com One molecule of MDA then reacts with two molecules of TBA through a Knoevenagel-type condensation. oxfordbiomed.comoxfordbiomed.com This reaction produces a fluorescent, pink-red chromophore known as the MDA-TBA₂ adduct. nih.gov The intensity of this colored product, which has a maximum absorbance at approximately 532 nm, is measured spectrophotometrically and is proportional to the amount of MDA present in the sample. nih.govnih.gov Because other molecules can also react with TBA, the measurement is broadly referred to as Thiobarbituric Acid Reactive Substances (TBARS). nih.gov

Table 1: Key Parameters of the TBARS Assay

| Parameter | Value / Condition | Source |

| Reagent | 2-Thiobarbituric Acid (TBA) | nih.gov |

| Primary Analyte | Malondialdehyde (MDA) | nih.govwikipedia.org |

| Reaction pH | Acidic (pH 4) | nih.govnih.gov |

| Reaction Temperature | 95 °C | nih.govnih.gov |

| Product | MDA-TBA₂ Adduct (Chromophore) | nih.gov |

| Absorbance Maximum (λmax) | 532 nm | nih.govnih.gov |

| Limit of Detection | ~1.1 µM | nih.gov |

Redox Chemistry and Chelation Assay Applications

The chemical properties of this compound make it suitable for applications involving oxidation-reduction reactions and metal chelation. nih.gov The thiol group is readily oxidizable and can form strong bonds with metal ions, making the compound a potent ligand.

The TBARS assay itself is a practical application of the compound's redox chemistry, where it reacts with products of oxidative damage. nih.gov However, the assay's accuracy can be compromised by the presence of certain metal ions. For instance, the reaction fails in solutions containing Cu²⁺ due to the formation of a precipitate. nih.gov This interference can be overcome by using a strong chelating agent, such as Chelex, which binds the copper ions and allows for proper color development in the assay. nih.gov This highlights the importance of chelation in modulating the reactivity of the system.

Furthermore, 2-thiobarbituric acid has been utilized as a reagent in spectrophotometric methods for the determination of specific metal ions. It forms a colored complex with bismuth(III) in an acidic solution (pH 1.2–1.7), with an absorbance maximum at 416 nm. rsc.org This reaction is sensitive and follows Beer's law for bismuth concentrations up to 10.2 µg/mL, demonstrating its utility in quantitative metal analysis. rsc.org

Non-Aqueous Thermometric Titrimetry for Thiol Group Determination

The thiol group of 4,6-dihydroxypyrimidine-2-thiol can be quantified using non-aqueous thermometric titrimetry. This technique involves monitoring the temperature change during a titration to determine the endpoint. For thiols, this analysis is typically carried out in non-aqueous solvents like acetone (B3395972) or dimethylformamide. nih.gov

In this method, the thiol is titrated with a strong base, such as sodium methoxide (B1231860). The reaction between the acidic thiol group and the basic titrant is exothermic, causing a rise in the temperature of the solution. The endpoint of the titration is identified by a distinct break in the temperature versus titrant volume curve. Visual indicators like Thymol Blue or Azo Violet can also be employed for endpoint detection in these non-aqueous systems. nih.gov This methodology allows for the selective titration of aromatic thiols in the presence of aliphatic thiols when acetone is used as the solvent and Thymol Blue as the indicator. nih.gov

Future Directions and Interdisciplinary Research Prospects

Design and Synthesis of Novel Pyrimidine-2-thiolate Analogues with Tunable Properties

The inherent versatility of the pyrimidine (B1678525) ring system allows for extensive chemical modifications, providing a fertile ground for the design and synthesis of novel pyrimidine-2-thiolate analogues with finely tuned properties. tandfonline.comnih.gov Researchers are actively exploring various synthetic strategies to introduce diverse functional groups and linkers to the pyrimidine core, aiming to enhance therapeutic applications and explore new chemical spaces. tandfonline.com

Recent synthetic endeavors have focused on creating derivatives with enhanced biological activities. For instance, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated for their anticancer potential. nih.gov Another approach involves the synthesis of pyrimidine thioglycosides by coupling pyrimidine-2-thiolate derivatives with sugars, creating a new class of potential anticancer agents. tandfonline.com The solid-phase microwave method has also been employed to efficiently synthesize hydroxy- and methoxy-substituted 4,6-diarylpyrimidin-2(1H)-ol and -thiol derivatives from chalcones. tubitak.gov.tr

The synthesis of these new analogues often involves multi-step reactions. A common strategy is the cyclocondensation of chalcones with thiourea (B124793) to yield sodium pyrimidine-2-thiolate derivatives. tandfonline.com These salts can then be further modified. For example, treatment with acid can lead to the formation of the corresponding pyrimidine-2-thiole derivatives. tandfonline.com Alkylation of the thiol group is another common modification to produce S-substituted derivatives. jetir.org

These synthetic efforts are not only expanding the library of available pyrimidine-2-thiolate analogues but are also providing valuable insights into structure-activity relationships, which are crucial for the rational design of future compounds with specific, desired properties. nih.gov

Exploration of Complex Coordination Architectures and Heterometallic Systems

The coordination chemistry of pyrimidine-2-thiolates is a rich and expanding field, with the thiol and nitrogen atoms of the pyrimidine ring acting as excellent coordination sites for a variety of metal ions. rsc.org This has led to the formation of a diverse range of coordination complexes with interesting structural motifs and potential applications.

Researchers have successfully synthesized tetranuclear square-type complexes of rhenium and manganese using pyrimidine-2-thiolate ligands. nih.gov These complexes can be cleaved with various donor ligands to form mononuclear species with different coordination modes of the pyrimidine-2-thiolate ligand, highlighting their versatility as precursors for more complex systems. nih.gov The coordination of pyrimidine-2-thiolate to molybdenum, tungsten, and iron has also been explored, leading to the preparation of complexes with structures similar to their cobalt and tungsten homologues. rsc.org

A particularly exciting area of research is the development of heterometallic systems. The use of metallo-ligands, where a metal-containing fragment acts as a ligand for another metal center, has enabled the construction of large, complex coordination cages. rsc.org For example, ditopic metallo-ligands with terminal 3-pyridyl groups have been used to create large Pd6L12 cages. rsc.org This approach opens up possibilities for creating novel materials with tailored properties and functions.

The study of these complex coordination architectures provides fundamental insights into self-assembly processes and the factors that govern the formation of specific structures. X-ray diffraction has been a key technique in elucidating the molecular structures of these complexes and understanding the binding modes of the pyrimidine-2-thiolate ligands. nih.govnih.gov

Development of Advanced Computational Models for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in the study and development of new chemical entities. Advanced computational models are increasingly being used to predict the properties and activities of pyrimidine derivatives, guiding synthetic efforts and accelerating the discovery process. rsc.orgnih.gov

Molecular docking studies are widely employed to predict the binding affinity of pyrimidine derivatives to biological targets, such as enzymes and receptors. tandfonline.comunifi.it These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. rsc.org For example, docking studies have been used to investigate the binding of novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives to adenosine (B11128) receptors, providing insights into their potential as therapeutic agents. unifi.it

Beyond molecular docking, computational models are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of new compounds. rsc.org This allows for the early identification of potentially problematic candidates, saving time and resources in the drug development pipeline. The prediction of molecular properties through online software is a common practice in modern medicinal chemistry research. nih.gov

The development of more accurate and sophisticated computational models is an ongoing area of research. These models, combined with experimental data, will continue to play a crucial role in the rational design of new pyrimidine-2-thiolate analogues with improved properties and desired biological activities.

Material Science Applications

The unique structural and electronic properties of pyrimidine-2-thiolate derivatives make them attractive candidates for various applications in material science. Their ability to form stable complexes with metal ions is particularly relevant for the development of new functional materials.

One promising area is the use of copper(I) pyrimidine-2-thiolate cluster-based polymers as photocatalysts. rsc.org These materials have shown high catalytic activity in the chemoselective reduction of unsaturated carbonyl compounds to unsaturated alcohols under visible light irradiation. rsc.org The photocatalytic system can be reused multiple times without significant loss of efficiency, making it a sustainable and environmentally friendly approach. rsc.org

The coordination of pyrimidine-2-thiolates to metal ions can also lead to the formation of metal-organic frameworks (MOFs). rsc.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The ability to tune the properties of MOFs by changing the organic linker (in this case, the pyrimidine-2-thiolate derivative) and the metal ion makes them highly versatile.

Furthermore, the study of the crystal structure of pyrimidine-2-thiolate derivatives and their metal complexes provides valuable information for the design of new materials with specific solid-state properties. nih.gov The understanding of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for controlling the packing of molecules in the solid state and, consequently, the material's properties.

Mechanistic Investigations of Biological Interactions (In Vitro)

Enzymatic Inhibition Profiling

A significant area of research for pyrimidine-2-thiolate derivatives is their potential as enzyme inhibitors, which forms the basis for their therapeutic applications in various diseases. nih.govnih.gov In vitro enzymatic assays are crucial for determining the inhibitory potency and selectivity of these compounds.

Numerous studies have demonstrated the ability of pyrimidine derivatives to inhibit a wide range of enzymes. For instance, novel pyrimidine analogs have been identified as potent and highly selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov Other pyrimidine derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.